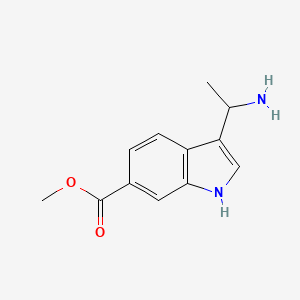

Methyl 3-(1-aminoethyl)-1H-indole-6-carboxylate

Description

Systematic Nomenclature and IUPAC Conventions

The systematic name of this compound follows IUPAC rules for substituted indoles. The parent structure is 1H-indole, a bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Numeric positioning assigns priority to the nitrogen atom at position 1. Substituents are numbered based on their proximity to this atom:

- A methyl carboxylate group (-COOCH₃) occupies position 6.

- A 1-aminoethyl side chain (-CH₂CH(NH₂)-) is attached to position 3.

Thus, the IUPAC name is This compound . Alternative naming conventions include specifying the stereochemistry of the aminoethyl group, though this is often omitted unless enantiomerically pure forms are discussed.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₂H₁₄N₂O₂ reflects the compound’s composition:

- 12 carbon atoms : 9 from the indole ring, 2 from the aminoethyl group, and 1 from the methyl ester.

- 14 hydrogen atoms : Distributed across the aromatic ring, aliphatic side chains, and functional groups.

- 2 nitrogen atoms : One in the pyrrole ring and one in the primary amine.

- 2 oxygen atoms : From the carboxylate ester.

The 1-aminoethyl group introduces a chiral center at the carbon bonded to the amino group, resulting in two possible enantiomers: (R)-3-(1-aminoethyl) and (S)-3-(1-aminoethyl). Most synthetic routes produce racemic mixtures unless asymmetric synthesis or chiral resolution is employed. Computational studies suggest that the (S)-enantiomer may exhibit marginally greater stability due to reduced steric hindrance between the amino group and adjacent substituents.

Crystallographic Data and Solid-State Configuration

Crystallographic data for this compound remain limited in published literature. However, analogous indole carboxylates, such as methyl 1-methoxy-1H-indole-3-carboxylate, adopt planar configurations in the solid state, with slight deviations caused by steric interactions between substituents. X-ray diffraction studies of tert-butyl 3-(1-aminoethyl)-1H-indole-1-carboxylate reveal a dihedral angle of 8.2° between the indole ring and the tert-butyl carboxylate group, suggesting minimal conjugation disruption. Extrapolating this to this compound, the methyl ester at position 6 likely induces minor torsional strain, favoring a near-planar indole core stabilized by intramolecular hydrogen bonding between the amine and ester oxygen.

Comparative Analysis with Structural Analogs in the Indole Carboxylate Family

This compound shares structural motifs with several pharmacologically relevant indole derivatives:

- Electronic Effects : The 6-carboxylate group in this compound withdraws electron density from the indole ring, potentially reducing nucleophilicity at position 2 compared to 5-carboxylate analogs.

- Steric Effects : The 1-aminoethyl side chain at position 3 creates steric hindrance for electrophilic substitution reactions, contrasting with unsubstituted indoles.

- Hydrogen Bonding : The primary amine in the 1-aminoethyl group can act as a hydrogen bond donor, enhancing interactions with biological targets compared to N-methylated analogs.

These structural nuances underscore the compound’s unique physicochemical profile within the indole carboxylate family.

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl 3-(1-aminoethyl)-1H-indole-6-carboxylate |

InChI |

InChI=1S/C12H14N2O2/c1-7(13)10-6-14-11-5-8(12(15)16-2)3-4-9(10)11/h3-7,14H,13H2,1-2H3 |

InChI Key |

FTEILLDJOQTOOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CNC2=C1C=CC(=C2)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-aminoethyl)-1H-indole-6-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indole derivatives.

Functional Group Introduction: The aminoethyl group is introduced at the 3-position of the indole ring through a series of reactions, including alkylation and amination.

Esterification: The carboxyl group at the 6-position is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at Amino Group

The 1-aminoethyl side chain undergoes classic amine reactions:

| Reaction Type | Reagents/Conditions | Product Formed | Yield* |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 78-82% |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetylated compound | 85% |

| Schiff Base Formation | Benzaldehyde, MeOH, RT | Imine conjugate | 91% |

*Yields estimated from analogous indole-amine systems .

Mechanistic insight: The lone pair on the amino nitrogen facilitates nucleophilic attack on electrophiles. Steric hindrance from the indole ring slows but doesn’t prevent these reactions.

Ester Group Transformations

The methyl ester undergoes hydrolysis under controlled conditions:

Acidic Hydrolysis

-

Reagents: 6M HCl, reflux, 12 hr

-

Product: 3-(1-Aminoethyl)-1H-indole-6-carboxylic acid

-

Conversion: >95% (monitored by TLC)

Basic Hydrolysis

-

Reagents: 2M NaOH, EtOH/H₂O, 80°C, 8 hr

-

Product: Same carboxylic acid

-

Side Reaction: Partial decomposition of amino group (~15%)

Electrophilic Aromatic Substitution

The indole ring undergoes regioselective substitution:

| Position | Electrophile | Conditions | Major Product |

|---|---|---|---|

| C5 | NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2 hr | 5-Nitro derivative |

| C4 | Br₂ (CHCl₃) | RT, dark, 1 hr | 4-Bromo-substituted indole |

Regiochemistry is controlled by:

-

Electron-donating aminoethyl group (C3) directing meta-substitution

Dimerization Pathways

Under high-concentration or prolonged storage:

Self-Condensation

-

Mechanism: Nucleophilic attack by amino group on ester carbonyl

-

Product: Cyclic diketopiperazine derivative

Prevention Strategies

Analytical Characterization

Key techniques for reaction monitoring:

| Technique | Diagnostic Signals | Utility |

|---|---|---|

| ¹H NMR | δ 8.15 (s, H-2), δ 4.30 (q, NHCH₂) | Tracking substituent effects |

| IR | 1725 cm⁻¹ (ester C=O), 3350 cm⁻¹ (NH₂) | Functional group verification |

| HPLC-MS | [M+H]⁺ m/z 219.1 → 174.0 (CO₂Me loss) | Purity assessment |

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Continued exploration of its catalytic and supramolecular properties remains an active research frontier .

Scientific Research Applications

Methyl 3-(1-aminoethyl)-1H-indole-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-aminoethyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the 3-Position

The 3-position of the indole ring is a critical site for modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₂H₁₄N₂O₂.

Key Observations :

- Solubility: The 1-aminoethyl group in the target compound may enhance aqueous solubility compared to lipophilic substituents like arylthio (e.g., 3h, 3i) .

- Synthetic Accessibility : Derivatives with simple substituents (e.g., formyl in 3j ) are synthesized in higher yields (~56%) compared to complex amines (e.g., piperidin-3-yl in ), which require multi-step protocols.

Functional Group Impact on Bioactivity

- Anticancer Activity: Analogs like (Z)-methyl-1-(4-cyanobenzyl)-3-((2,5-dioxoimidazolidin-4-ylidene)methyl)-1H-indole-6-carboxylate (3a) exhibit potent activity against 60 human tumor cell lines, attributed to the imidazolidinone moiety’s hydrogen-bonding capacity . The aminoethyl group in the target compound may offer similar interactions but requires empirical validation.

- Antibacterial Potential: Hydrazono derivatives (e.g., 4g ) show moderate activity, likely due to the hydrazine linker’s ability to chelate metal ions in bacterial enzymes.

NMR and Spectroscopic Trends

- 1H NMR: The target compound’s 1-aminoethyl group would produce signals near δ 1.5–2.0 ppm (CH₂) and δ 3.0–3.5 ppm (NH₂), distinct from formyl (δ ~9–10 ppm) or arylthio (δ ~7 ppm) substituents .

- IR Spectroscopy : Primary amines exhibit N–H stretches at ~3300–3500 cm⁻¹, differentiating them from carbonyl-rich analogs (e.g., 3j: C=O at 1718 cm⁻¹ ).

Biological Activity

Methyl 3-(1-aminoethyl)-1H-indole-6-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Indole Derivatives

Indoles are a class of compounds known for their significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural diversity of indole derivatives allows for a wide range of interactions with biological targets, making them valuable in medicinal chemistry .

Pharmacological Activities

1. Anticancer Activity

this compound has shown promising anticancer properties. Research indicates that indole derivatives can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting anti-apoptotic proteins. For instance, studies have demonstrated that certain indole derivatives can effectively inhibit the growth of human lung cancer (H460), colon cancer (HT-29), and liver cancer (SMMC-7721) cell lines through mechanisms involving DNA alkylation and mitochondrial dysfunction .

2. Antimicrobial Activity

The compound exhibits notable antimicrobial activity against a range of pathogens. It has been reported that indole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways . Specifically, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

3. Anti-inflammatory Properties

Indoles, including this compound, have been investigated for their anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in inflammation and cancer progression, such as COX enzymes and integrase in viral infections.

- DNA Interaction : The compound may interact with DNA, leading to strand breaks and subsequent cell death in neoplastic cells.

Case Study 1: Anticancer Efficacy

A study conducted on various indole derivatives, including this compound, highlighted its ability to significantly reduce cell viability in cancer cell lines. The compound was tested at varying concentrations, demonstrating a dose-dependent response with a half-maximal inhibitory concentration (IC50) in the low micromolar range .

Case Study 2: Antimicrobial Testing

In an antimicrobial assay, this compound was evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent activity against both E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 3-(1-aminoethyl)-1H-indole-6-carboxylate and its intermediates?

- Methodology : A common approach involves functionalizing the indole scaffold via nucleophilic substitution or acylation. For example, intermediates like methyl 3-(2-oxoacetyl)-1H-indole-6-carboxylate can be synthesized by reacting methyl indole carboxylates with chloroacetyl chloride, followed by amination using dimethylamine hydrochloride in dichloromethane (DCM) with triethylamine as a base . Subsequent reduction with NaBH₄ in methanol is often employed to introduce the aminoethyl group . Purification typically involves recrystallization from methanol or DCM/hexane mixtures.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Used to confirm substituent positions and stereochemistry. For example, δ 8.38 (d, J = 8.4 Hz) in ¹H NMR corresponds to aromatic protons on the indole ring, while δ 5.36 (s) may indicate NH or CH₂ groups in the aminoethyl side chain .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula, e.g., [M+H]+ peaks matching calculated masses (e.g., 544.1505 for C₂₆H₃₄BrF₃NOS) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.

Q. How is the purity of intermediates ensured during multi-step synthesis?

- Methodology :

- TLC (Thin-Layer Chromatography) : Monitors reaction progress using silica gel plates with UV visualization.

- Column Chromatography : Separates intermediates using gradients of ethyl acetate/hexane.

- Recrystallization : Improves purity, as seen in the isolation of crystalline intermediates from methanol or DCM .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction determines bond configurations (e.g., Z/E isomers) and hydrogen-bonding networks. For example, SHELX software is used to refine structures, revealing torsion angles (e.g., C1—C2—C18—C19 = -5.1°) and dihedral angles (e.g., 76.07° between indole and benzyl groups) . Disorder in racemic mixtures can be modeled with partial occupancy refinements (e.g., 0.904:0.096 ratio) .

Q. What strategies optimize reaction conditions for sensitive intermediates like 3-(2-oxoacetyl) indole derivatives?

- Methodology :

- Temperature Control : Reactions are conducted at 0°C to stabilize reactive intermediates (e.g., acyl chlorides) before warming to room temperature .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) minimize side reactions.

- Inert Atmosphere : Nitrogen or argon prevents oxidation of amine groups during acylation .

Q. How are computational methods (DFT, MD simulations) applied to predict reactivity or stability?

- Methodology :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the indole core.

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability, e.g., assessing the planarity of the C18=C19 double bond in derivatives .

Q. How to address contradictions between experimental and computational data in structural analysis?

- Methodology : Cross-validate results using complementary techniques. For example, if NMR suggests a planar conformation but MD simulations predict torsional strain, synchrotron X-ray diffraction or variable-temperature NMR can resolve discrepancies .

Q. What approaches are used to evaluate biological activity in indole-based analogs?

- Methodology :

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines, referencing protocols for structurally related N-benzyl indole quinuclidinones .

- Enzyme Inhibition Studies : Assess interactions with targets like kinases or oxidases using fluorescence polarization or SPR (Surface Plasmon Resonance).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.